O,O,O,O-Tetraethyl monothiodiphosphate

描述

Synthesis AnalysisThe synthesis of related dithiophosphate complexes, such as tetraphenylantimony(V) complexes with O,O'-diethyl dithiophosphate ligands, has been reported. These compounds were synthesized and characterized by high-resolution solid-state NMR and X-ray diffraction, indicating specific coordination modes of dithiophosphate ligands in these complexes (Ivanov et al., 2013). Similar synthetic approaches may be applied or adapted for the synthesis of "O,O,O,O-Tetraethyl monothiodiphosphate."

Molecular Structure AnalysisThe structure of related complexes, like the tetraphenylantimony(V) O,O'-dialkyl dithiophosphates, has been studied using X-ray diffraction and NMR spectroscopy. These studies reveal the coordination polyhedron of antimony in a trigonal bipyramid with monodentate coordination of the dithiophosphate group (Ivanov et al., 2008). This provides insights into the possible molecular structure of "O,O,O,O-Tetraethyl monothiodiphosphate."

Chemical Reactions and Properties

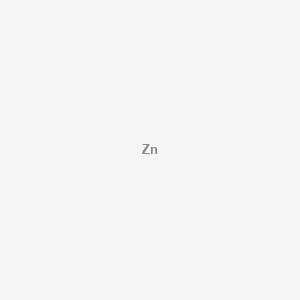

The interaction of zinc(II) bis(O,O'-dialkyl dithiophosphates) with small nitrogen bases underlines the reactivity of dithiophosphate compounds. This interaction leads to hydrolysis, forming hexakis(O,O'-dialkyl dithiophosphato)-µ4-oxo-tetrazinc derivatives, showcasing the chemical reactivity of such compounds (Harrison et al., 1986).

Physical Properties Analysis

The physical properties of dithiophosphate complexes, including melting points and solubility, can be inferred from the synthesis and characterization of related compounds, such as zinc diethyl phosphate. This compound forms infinite 1-dimensional chains, indicating the potential polymeric nature and physical state of "O,O,O,O-Tetraethyl monothiodiphosphate" (Harrison et al., 1992).

科学研究应用

EPR Imaging Applications : Tetrathiatriarylmethyl (TAM) radicals, related to O,O,O,O-Tetraethyl monothiodiphosphate, are used as oximetry probes in electron paramagnetic resonance (EPR) imaging. This study highlights the stability of TAM radicals in the presence of O2 and biological systems, relevant for designing biostable trityl radicals for imaging applications (Xia et al., 2006).

Industrial Applications of Dithiophosphates : Dithiophosphates, structurally similar to O,O,O,O-Tetraethyl monothiodiphosphate, are widely used in various industrial applications. Understanding their molecular functions and properties, through techniques like DFT and NMR, helps in explaining their roles in these applications (Hellström et al., 2008).

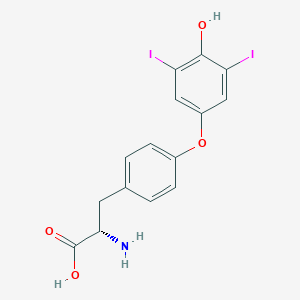

Study of Lysosomal Hydrolases : Asymmetric tetraethyl dithio pyrophosphate, a potent anticholinesterase compound, has been studied for its effect on rat brain and liver acid hydrolases from lysosomes. This research could be important for understanding the biological actions of similar organophosphorus compounds (Bărzu et al., 1973).

Sol-Gel Process and Structural Characterization : In a study focusing on the SiO2-P2O5 system, tetraethoxysilane (TEOS) was used as a precursor, providing insights into the gelation and structural evolution of samples. This is relevant for research on silica-phosphate materials, which could have similarities to the behavior of O,O,O,O-Tetraethyl monothiodiphosphate in certain contexts (Sava et al., 2012).

Oxygen Evolution Reaction (OER) Studies : Studies on the oxygen evolution reaction by cobalt-phosphate catalysts at neutral pH are relevant, as they provide insights into the catalytic behavior of phosphate compounds in electrochemical environments. This research could be analogous to the behavior of O,O,O,O-Tetraethyl monothiodiphosphate in similar reactions (Surendranath et al., 2010).

Metal-Organic Frameworks for Electrocatalysis : Research on ultrathin metal-organic frameworks (MOFs) as electrocatalysts for OER demonstrates the potential of organophosphorus compounds in catalysis, which could extend to compounds like O,O,O,O-Tetraethyl monothiodiphosphate (Zhao et al., 2016).

属性

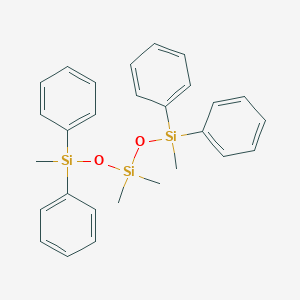

IUPAC Name |

diethoxyphosphinothioyl diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O6P2S/c1-5-10-15(9,11-6-2)14-16(17,12-7-3)13-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXWUAQRJLSJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

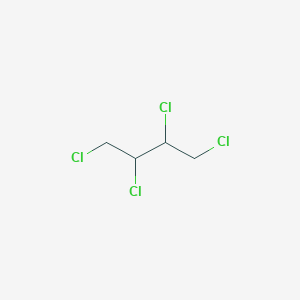

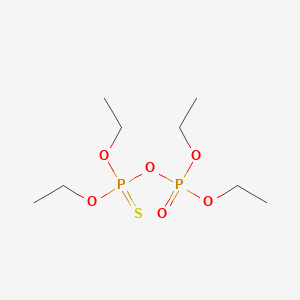

CCOP(=O)(OCC)OP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983063 | |

| Record name | O,O,O,O-Tetraethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O,O,O,O-Tetraethyl monothiodiphosphate | |

CAS RN |

645-78-3 | |

| Record name | Pyrophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monothiopyrophosphoric acid, tetraethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,O,O-Tetraethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-Aminophenyl)-1-methylethyl]phenol](/img/structure/B46601.png)